Azabuperone

描述

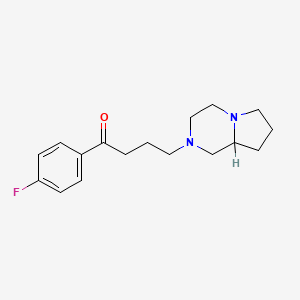

Azabuperone is a chemical compound with the molecular formula C17H23FN2O. It is known for its applications in the field of neuropsychiatry, particularly as an antipsychotic and anti-neuropsychiatric agent . This compound has been studied for its potential therapeutic effects in treating conditions such as Parkinson’s disease .

准备方法

阿扎布培酮的合成涉及 (+/-)-1,4-二氮杂双环[4.4.0]癸烷与 4-溴-1-(4-氟苯基)丁烷-1-酮的反应 。 反应条件通常包括使用溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及优化这些反应条件以实现更高的产率和纯度。

化学反应分析

阿扎布培酮经历各种化学反应,包括:

氧化: 这种反应涉及添加氧或去除氢。 常见的试剂包括氧化剂,例如高锰酸钾或三氧化铬。

还原: 这种反应涉及添加氢或去除氧。 常见的试剂包括还原剂,例如氢化锂铝或硼氢化钠。

取代: 这种反应涉及用另一个原子或基团替换一个原子或基团。 常见的试剂包括卤素和亲核试剂。

从这些反应形成的主要产物取决于所用条件和试剂的具体情况。

科学研究应用

阿扎布培酮因其在各个科学领域的应用而被广泛研究:

化学: 它被用作研究化学反应和机理的参考化合物。

生物学: 它因其对生物系统的影响而受到研究,特别是在神经精神疾病的背景下。

医学: 阿扎布培酮正在被探索作为治疗帕金森病和其他神经精神疾病的潜在治疗药物.

工业: 它可用于开发新药和其他化学产品。

作用机制

阿扎布培酮通过与特定的分子靶标和途径相互作用来发挥作用。 已知它作用于多巴胺受体,多巴胺受体在调节情绪和行为中起关键作用 。 通过结合这些受体,阿扎布培酮可以调节多巴胺和其他神经递质的活性,从而导致其治疗效果。

相似化合物的比较

阿扎布培酮可以与其他类似化合物进行比较,例如:

阿扎培酮: 另一种具有相似化学结构和作用机制的抗精神病药.

鲁马特培酮: 一种在神经精神疾病中具有潜在治疗效果的化合物.

阿扎布培酮在其特定的结合亲和力和药代动力学特性方面是独一无二的,这可能在某些治疗应用中提供优势。

生物活性

Azabuperone is a chemical compound with significant implications in neuropsychiatry, particularly as an antipsychotic and anti-neuropsychiatric agent. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.

Chemical Overview

- Molecular Formula : C17H23FN2O

- CAS Number : 2856-81-7

This compound is synthesized through the reaction of (+/-)-1,4-diazabicyclo[4.4.0]decane with 4-bromo-1-(4-fluorophenyl)butan-1-one. Its structure allows it to interact with dopaminergic systems, making it a candidate for treating conditions like schizophrenia and Parkinson's disease.

This compound primarily acts on dopamine receptors, which are crucial in regulating mood and behavior. Its biological activity is characterized by:

- Dopamine Receptor Interaction : this compound has been shown to bind to D2 and D3 dopamine receptors, functioning as an antagonist. This interaction is vital for its antipsychotic properties, as it helps mitigate symptoms associated with dopaminergic dysregulation in disorders such as psychosis and schizophrenia .

- Electron Transfer Properties : Research indicates that this compound exhibits electron donor properties similar to dopamine, which may influence its pharmacodynamics. This property allows it to modulate electrochemical signaling in cells, critical for its therapeutic effects .

Biological Activity Studies

Several studies have explored the biological activity of this compound, particularly its effects on neuropsychiatric disorders.

Table 1: Summary of Biological Activity Studies on this compound

Case Studies

-

Antipsychotic Efficacy :

A study conducted on animal models indicated that this compound effectively reduced symptoms of psychosis when administered at varying doses. The results showed a significant decrease in hyperactivity and stereotypic behaviors typically associated with dopaminergic overactivity. -

Neuroprotection :

In vitro studies demonstrated that this compound could protect dopaminergic neurons from oxidative stress-induced damage. This suggests its potential utility not only as an antipsychotic but also as a neuroprotective agent for conditions like Parkinson's disease .

Future Directions and Research Implications

The ongoing research into this compound highlights its multifaceted role in treating neuropsychiatric conditions. Future studies should focus on:

- Long-term Efficacy : Evaluating the long-term effects of this compound on patients with chronic neuropsychiatric disorders.

- Mechanistic Insights : Further elucidating the molecular mechanisms underlying its interaction with dopamine receptors and other potential targets.

- Clinical Trials : Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens for various populations.

常见问题

Basic Research Questions

Q. What are the validated synthetic pathways for Azabuperone, and how can researchers ensure reproducibility in its synthesis?

this compound (C₁₇H₂₃FN₂O) synthesis requires precise documentation of intermediates and reaction conditions. Key steps include:

- Characterization : Use NMR, HPLC, and mass spectrometry to confirm structural integrity .

- Purity standards : Adhere to USP/EMA guidelines for impurity profiling, ensuring ≤0.1% unidentified impurities .

- Reproducibility : Provide detailed protocols for solvent ratios, catalysts (e.g., palladium for fluorination), and temperature gradients. Omit redundant data in main manuscripts; include full details in supplementary materials .

Q. What in vitro models are most appropriate for studying this compound’s dopamine receptor antagonism?

Prioritize cell lines with high D₂ receptor expression (e.g., HEK-293 transfected with human D₂ receptors). Key considerations:

- Dose-response curves : Use logarithmic dilutions (1 nM–10 µM) to calculate IC₅₀ values.

- Control experiments : Include haloperidol as a positive control due to its structural similarity .

- Statistical rigor : Report standard deviations from ≥3 independent replicates and justify sample sizes using power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Discrepancies in bioavailability (e.g., 65% in rats vs. 42% in primates) may arise from metabolic differences. Methodological approaches:

- Cross-species CYP450 profiling : Identify isoforms responsible for this compound metabolism (e.g., CYP3A4 in humans vs. CYP2D1 in rats) .

- Physiologically based pharmacokinetic (PBPK) modeling : Integrate in vitro metabolism data with organ-specific blood flow rates to predict in vivo outcomes .

- Meta-analysis : Compare datasets using tools like PRISMA to isolate confounding variables (e.g., fasting state, dosing routes) .

Q. What experimental designs are optimal for evaluating this compound’s off-target effects in neurological disorders?

To mitigate false positives in receptor binding assays:

- High-throughput screening : Use radioligand displacement assays (³H-spiperone for D₂ receptors) with counter-screens for σ₁/σ₂ receptors .

- CRISPR-Cas9 knockout models : Validate target specificity by comparing wild-type vs. D₂ receptor-deficient cells .

- Multi-omics integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to identify downstream signaling perturbations .

Q. How can researchers address variability in this compound’s efficacy in preclinical schizophrenia models?

Inconsistent results in MK-801-induced hyperlocomotion tests may stem from:

- Model selection : Use genetic models (e.g., DISC1 mutants) alongside pharmacologically induced ones .

- Behavioral endpoints : Standardize scoring systems (e.g., BPRS scale) and blinded raters to reduce bias .

- Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing intervals with plasma half-life (t½ = 8–12 hours in rodents) .

Q. Methodological Guidelines

- Data reporting : Follow Beilstein Journal standards: ≤3 heading levels, metric units (e.g., mL, µM), and 3 significant figures for instrument-derived data .

- Ethical compliance : For in vivo studies, document IACUC approval and justify sample sizes to minimize animal use .

- Conflict resolution : Use factorial ANOVA to dissect interaction effects (e.g., sex × dose) in behavioral studies .

属性

CAS 编号 |

2856-81-7 |

|---|---|

分子式 |

C17H23FN2O |

分子量 |

290.38 g/mol |

IUPAC 名称 |

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one |

InChI |

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2 |

InChI 键 |

PQLYZHNINGGVMB-UHFFFAOYSA-N |

SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

规范 SMILES |

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F |

Key on ui other cas no. |

2856-81-7 |

相关CAS编号 |

3162-75-2 (di-hydrochloride) |

同义词 |

azabuperone azabutyrone p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。